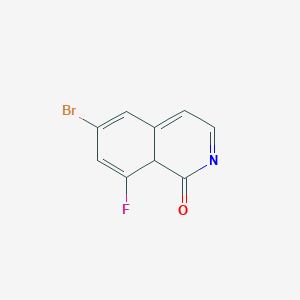
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a synthetic organic compound It belongs to the class of substituted amphetamines, which are known for their stimulant effects on the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with methylamine to form N-(2-methoxybenzyl)-N-methylamine.
Alkylation: The intermediate is then subjected to alkylation with 1-(p-tolyl)propan-2-one under basic conditions to yield the final product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Formation of the monohydrochloride salt: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine involves its interaction with molecular targets in the central nervous system. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through binding to specific receptors and modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: A well-known stimulant with a similar core structure.
Methamphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Phenethylamine: A basic structure shared by many psychoactive compounds.
Uniqueness
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine is unique due to the presence of the 2-methoxybenzyl and p-tolyl groups, which may confer distinct pharmacological properties compared to other similar compounds.
Conclusion
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a compound of significant interest in scientific research Its unique chemical structure and potential applications in various fields make it a valuable subject of study
Propiedades
Fórmula molecular |
C19H26ClNO |
|---|---|
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4;/h5-12,16H,13-14H2,1-4H3;1H |
Clave InChI |
MERLWMSKVHYCCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)


![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)


![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)
![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)



![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)
